molecular formula C14H13NO3 B14769263 4'-Methoxy-4-methyl-3-nitrobiphenyl

4'-Methoxy-4-methyl-3-nitrobiphenyl

Cat. No.: B14769263
M. Wt: 243.26 g/mol
InChI Key: LUJRXBPJCKLPLU-UHFFFAOYSA-N
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Description

4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl typically involves several steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, methoxylation, and methylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Nucleophiles such as hydroxide ions, methanol, and appropriate catalysts.

Major Products Formed

    Reduction: 4’-Methoxy-4-methyl-3-amino-1,1’-biphenyl.

    Oxidation: 4’-Methoxy-4-carboxy-3-nitro-1,1’-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl is unique due to the presence of all three functional groups (methoxy, methyl, and nitro) on the biphenyl scaffold

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-methyl-2-nitrobenzene

InChI

InChI=1S/C14H13NO3/c1-10-3-4-12(9-14(10)15(16)17)11-5-7-13(18-2)8-6-11/h3-9H,1-2H3

InChI Key

LUJRXBPJCKLPLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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